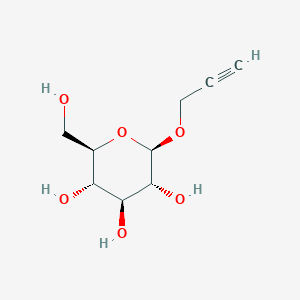

Allyl b-D-glucopyranoside

Description

Contextual Significance of Glucopyranosides in Carbohydrate Chemistry

Glucopyranosides, a class of carbohydrates where a glucose molecule is linked to another chemical species through a glycosidic bond, are fundamental to the study of carbohydrate chemistry. rose-hulman.edu This linkage "locks" the glucose ring in a stable cyclic acetal (B89532) form, preventing it from opening into its linear aldehyde form. masterorganicchemistry.com This structural feature is crucial for the formation of disaccharides, oligosaccharides, and polysaccharides, which are essential for numerous biological processes. msu.edu The stereochemistry of the anomeric carbon, designated as either α or β, significantly influences the three-dimensional structure and biological activity of these molecules. rose-hulman.edu The β-configuration, as seen in Allyl β-D-glucopyranoside, is prevalent in many biologically important carbohydrates, including cellulose (B213188).

Overview of Allyl Glycosides as Versatile Synthetic Intermediates and Probes

Allyl glycosides, including Allyl β-D-glucopyranoside, are highly valued in organic synthesis due to the versatile reactivity of the allyl group. This functional group can be easily modified through a variety of chemical reactions, such as "click" chemistry, making it a useful handle for attaching the sugar to other molecules. This versatility allows for the construction of complex glycoconjugates, which are molecules where a carbohydrate is linked to a non-carbohydrate moiety like a protein or a lipid. glycodepot.com Furthermore, the allyl group can be selectively removed under mild conditions, a critical feature in multi-step synthetic strategies where protecting groups are employed to shield reactive hydroxyl groups on the sugar. nih.gov

Scope and Research Trajectories of Allyl β-D-Glucopyranoside Studies

Current research involving Allyl β-D-glucopyranoside is multifaceted, spanning from fundamental synthetic methodology to the development of novel biomaterials. Scientists are exploring its use as a building block for synthesizing oligosaccharides with specific biological activities. iucr.orgiucr.org One area of focus is the development of more efficient and stereoselective methods for creating glycosidic bonds using allyl glycoside donors. researchgate.netbeilstein-journals.org Another significant research direction is the use of Allyl β-D-glucopyranoside in the creation of polymers and dendrimers. glycodepot.comuobaghdad.edu.iqmdpi.com These sugar-based materials have potential applications in drug delivery and other biomedical fields. glycodepot.com The ability to precisely control the structure and functionality of these materials, enabled by the chemical handles on the allyl glycoside, is a key driver of this research. mdpi.com

Chemical and Physical Properties

Allyl β-D-glucopyranoside is a white, crystalline solid that is soluble in water. glycodepot.com Its key structural feature is the β-glycosidic linkage between the allyl group and the anomeric carbon of the D-glucopyranose ring.

| Property | Value |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 34384-79-7 |

| Appearance | White Crystalline Solid |

| Solubility | Water, Methanol, Ethanol |

Synthetic Approaches

The synthesis of Allyl β-D-glucopyranoside can be achieved through several methods. A common approach involves the reaction of a protected glucose derivative, such as acetobromoglucose, with allyl alcohol in the presence of a promoter. This chemical glycosylation method allows for the controlled formation of the desired β-anomer. Alternatively, enzymatic synthesis using β-glucosidases offers a more environmentally friendly and highly stereoselective route to the compound.

Applications in Synthesis

The utility of Allyl β-D-glucopyranoside as a synthetic intermediate is well-established. Its allyl group serves as a temporary protecting group for the anomeric position, which can be removed at a later stage of a synthesis. This allows for the sequential addition of other sugar units to build complex oligosaccharides. nih.gov Furthermore, the allyl group can participate in various coupling reactions, enabling the conjugation of the sugar to other molecules to form neoglycoconjugates and other functionalized biomaterials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Allyl β D Glucopyranoside and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable routes to Allyl β-D-glucopyranoside. These approaches typically involve the formation of a glycosidic bond between a suitable glucose derivative (glycosyl donor) and allyl alcohol (glycosyl acceptor), followed by strategic manipulation of protecting groups to enable further functionalization.

Direct Glycosylation Procedures for Allyl β-D-Glucopyranoside

Direct glycosylation is the most straightforward method for synthesizing Allyl β-D-glucopyranoside. This process involves the reaction of an activated glucopyranosyl donor with allyl alcohol, often in the presence of a promoter or catalyst to facilitate the formation of the β-glycosidic linkage.

Lewis acids are widely employed as catalysts to activate glycosyl donors for glycosylation reactions. Boron trifluoride-diethyl ether (BF₃·OEt₂) is a particularly effective and common Lewis acid for this purpose. researchgate.net The reaction typically involves a peracetylated sugar, such as penta-O-acetyl-β-D-glucose, which is treated with allyl alcohol in the presence of BF₃·OEt₂. researchgate.netresearchgate.net This method is advantageous as β-configured peracetylated sugars are often easily accessible starting materials. researchgate.net

The BF₃·OEt₂ promotes the stereospecific formation of the aryl or alkyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. researchgate.net While effective, these reactions can sometimes result in incomplete conversions or the formation of byproducts due to the loss of an acetyl group, leading to partially unprotected glycosides. researchgate.net To counter this, a simple glycosylation-reacetylation protocol can be employed to significantly improve reaction yields. researchgate.net

Table 1: Glycosylation using Boron Trifluoride-Diethyl Ether

| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Penta-O-acetyl-β-D-glucose | Allyl alcohol | BF₃·OEt₂ | Dichloromethane | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | researchgate.net |

| Penta-O-acetyl-β-D-glucose | Substituted phenols | BF₃·OEt₂ | Chloroform | Aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides (52-85% yield) | researchgate.net |

The formation of the glycosidic bond in Allyl β-D-glucopyranoside synthesis relies on the reaction of a glycosyl acceptor with a glucopyranosyl donor, which has a leaving group at the anomeric position. The choice of donor and activating conditions is critical for controlling the stereochemical outcome of the reaction.

Glycosyl Halides: The Koenigs-Knorr reaction, a classical method, utilizes glycosyl halides (e.g., bromides or chlorides) as donors. nih.gov For instance, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl bromide can be reacted with allyl alcohol in the presence of a promoter like silver trifluoromethanesulfonate (B1224126) to yield the corresponding allyl glycoside. iucr.org The nature of the protecting groups on the glycosyl donor can significantly influence the stereoselectivity of the reaction. nih.gov Condensation of 2,4-di-O-acetyl-3,6-di-O-methyl-α-D-glucopyranosyl bromide with allyl alcohol in the presence of mercuric cyanide is another example of this approach. capes.gov.br

Glycosyl Trichloroacetimidates: O-Glycosyl trichloroacetimidates are highly effective glycosyl donors developed as an alternative to heavy metal-promoted methods. uni-konstanz.de They are stable and can be activated by catalytic amounts of Lewis acids. uni-konstanz.de For example, a disaccharide donor, methyl 2,3,4-tri-O-acetyl-α,β-D-glucopyranosyluronate trichloroacetimidate (B1259523), has been used in condensation reactions promoted by trimethylsilyl (B98337) triflate to synthesize more complex glycoside structures. uu.nl The anomeric configuration of the trichloroacetimidate donor is crucial for controlling the stereochemistry of the resulting glycosidic bond. uni-konstanz.de

Table 2: Comparison of Glucopyranosyl Donors for Glycosylation

| Donor Type | Example Donor | Promoter/Catalyst | Key Features | Reference(s) |

|---|---|---|---|---|

| Glycosyl Halide | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl bromide | Silver trifluoromethanesulfonate, Tetramethylurea | Classic Koenigs-Knorr conditions; promoter required. | iucr.org |

| Glycosyl Halide | 2,4-di-O-acetyl-3,6-di-O-methyl-α-D-glucopyranosyl bromide | Mercuric cyanide | Utilizes heavy metal salts for activation. | capes.gov.br |

| Glycosyl Trichloroacetimidate | Methyl 2,3,4-tri-O-acetyl-α,β-D-glucopyranosyluronate trichloroacetimidate | Trimethylsilyl triflate | Activated by catalytic Lewis acids; avoids heavy metals. | uni-konstanz.deuu.nl |

Lewis Acid Catalysis in Glycosylation (e.g., Boron Trifluoride-Diethyl Ether)

Regioselective Functionalization and Protection Strategies

Once the allyl group is installed at the anomeric position, the selective modification of the remaining hydroxyl groups (at C-2, C-3, C-4, and C-6) is a critical challenge in carbohydrate chemistry. Regioselective functionalization allows for the synthesis of complex, well-defined carbohydrate structures. This is often achieved by using protecting groups that mask certain hydroxyls, leaving others available for reaction.

The choice of solvent can have a profound impact on the regioselectivity of protection reactions, providing a powerful tool for directing functionalization without the need for catalysts. This effect is particularly pronounced in the modification of partially protected allyl glucopyranosides, such as allyl 4,6-O-benzylidene-α-D-glucopyranoside. beilstein-journals.orgnih.gov

Research has shown that for allyl 4,6-O-benzylidene-α-D-glucopyranoside, reactions carried out in tetrahydrofuran (B95107) (THF) favor mono-protection at the C-2 position, even with an excess of the alkylating, acylating, or silylating reagent. beilstein-journals.orgnih.gov In contrast, using a more polar solvent like N,N-dimethylformamide (DMF) often leads to di-substituted products or no reaction at all, depending on the reagent. beilstein-journals.org This solvent dependency is thought to arise from differences in the solvation of the intermediate alkoxides and the influence of intramolecular hydrogen bonding networks. nih.gov The selectivity observed in THF appears to be directed by the steric bulk of the reagent, the hydrogen-bonding pattern created by the α-configuration, and the presence of the allyl ether at the C-1 position. beilstein-journals.orgnih.gov

Table 3: Solvent-Controlled Regioselective Protection of Allyl 4,6-O-benzylidene-α-D-glucopyranoside

| Reagent (R-X) | Solvent | Product Distribution (C2-OR : C3-OR : C2,C3-diOR) | Reference |

|---|---|---|---|

| Benzyl (B1604629) bromide (BnBr) | THF | 92 : 0 : 8 | beilstein-journals.org |

| Benzyl bromide (BnBr) | DMF | 0 : 0 : 100 | beilstein-journals.org |

| Benzoyl chloride (BzCl) | THF | 100 : 0 : 0 | beilstein-journals.org |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | THF | 100 : 0 : 0 | beilstein-journals.org |

Achieving selective functionalization of one specific hydroxyl group in the presence of others is a central goal in oligosaccharide synthesis. This is typically accomplished through a series of protection and deprotection steps. nih.gov For instance, the use of a benzylidene acetal (B89532) to protect the 4,6-hydroxyls of an allyl glucopyranoside leaves the C-2 and C-3 hydroxyls available for further, distinct modifications. glycodepot.com

Modern methods have emerged that offer more direct and elegant control over regioselectivity. One such strategy involves a palladium/Lewis acid co-catalytic system that can achieve site-switchable mono-O-allylation of polyols. nih.gov By changing the Lewis acid additive, which recognizes and binds to specific hydroxyl groups, a versatile allyl group can be installed at a desired position in a controllable manner. nih.gov

Another approach utilizes boronic acids, such as phenylboronic acid, to temporarily mask vicinal diols. nih.gov For example, in a glucopyranoside, a phenylboronic ester can be formed across the C-4 and C-6 hydroxyl groups. This protection strategy leaves the other hydroxyl groups free for subsequent reactions like acylation. The boronic ester can then be easily removed under mild conditions, regenerating the diol. nih.gov The strategic derivatization of the three available hydroxyl groups (C-4, C-5, C-6) in compounds like Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is crucial for its use as a building block in constructing complex glycostructures.

Solvent-Controlled Regioselective Acylation, Alkylation, and Silylation of Allyl Glucopyranosides

Synthesis of C-Allyl Glucopyranosides and Stereochemical Assignment

C-Allyl glucopyranosides, which feature a carbon-carbon bond between the anomeric carbon and the allyl group, offer enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. Their synthesis often involves the allylation at the C-1 position of protected glucose derivatives.

One reported method involves the allylation of methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside or 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose. researchgate.net This approach allows for the preparation of both α- and β-C-allylglucopyranosides. Subsequent chemical modifications of the alkene on the anomeric arm can introduce further functionalities, such as hydroxy, bromo, and azido (B1232118) groups. researchgate.net

A key challenge in the synthesis of C-glycosides is the unambiguous assignment of the anomeric stereochemistry. In some cases, initial assignments have been found to be discordant with later findings. researchgate.net Thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like NOESY/ROESY to determine spatial proximities, is essential for accurate stereochemical assignment. researchgate.net For instance, a detailed NMR analysis was crucial in revising and confirming the α and β stereochemistry of a series of C-allyl glucopyranoside derivatives, leading to the full description of β-C-propyl alcohol, bromide, and azide (B81097) of 2,3,4,6-tetra-O-benzyl-D-glucopyranose for the first time. researchgate.net

Table 1: Key Aspects of C-Allyl Glucopyranoside Synthesis

| Feature | Description | Reference |

| Starting Materials | Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside, 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | researchgate.net |

| Key Reaction | Allylation at the anomeric carbon (C-1) | researchgate.net |

| Products | α- and β-C-allylglucopyranosides and their derivatives (hydroxy, bromo, azido) | researchgate.net |

| Stereochemical Analysis | NMR spectroscopy (including NOESY/ROESY) is critical for unambiguous assignment. | researchgate.net |

Preparation of Acetylated Derivatives (e.g., Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)

The acetylated derivative, allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a key intermediate in carbohydrate synthesis, offering improved solubility in organic solvents and acting as a stable glycoside. Several methods for its preparation have been reported, often starting from β-D-glucose pentaacetate and allyl alcohol.

One practical and scalable synthesis utilizes zinc chloride (ZnCl2) as a catalyst. acs.org Reacting β-D-glucose pentaacetate with three molar equivalents of allyl alcohol in the presence of 0.9 molar equivalents of ZnCl2 in toluene (B28343) at 80°C for 2 hours yields the desired product. acs.org After recrystallization from diisopropyl ether, allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be isolated in approximately 50% yield with high purity. acs.org This method is noted for its efficiency, safety, and cost-effectiveness, making it suitable for large-scale production. acs.org

Other reported syntheses have employed different catalysts. For instance, the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with excess allyl alcohol and mercuric cyanide has been used. acs.org Another approach uses a catalytic amount of silver oxide in chloroform. acs.org However, these methods often involve toxic reagents, posing environmental and economic concerns. acs.org Stannic chloride (SnCl4) has also been used to promote the reaction between β-D-glucose pentaacetate and various alcohols, including allyl alcohol. acs.org

In one study, a co-polymer of styrene (B11656) and allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was synthesized. The monomer itself was prepared in a three-step process starting from glucose, with the reaction progress monitored by HPLC, FT-IR, and TLC. uobaghdad.edu.iqresearchgate.net

Table 2: Comparison of Synthetic Methods for Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

| Catalyst | Starting Materials | Solvents | Yield | Notes | Reference |

| ZnCl2 | β-D-glucose pentaacetate, allyl alcohol | Toluene | ~50% | Efficient, safe, and cost-effective for large-scale synthesis. | acs.org |

| Mercuric Cyanide | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, allyl alcohol | Not specified | 74.5% | Involves toxic mercury salts. | acs.org |

| Silver Oxide | Not specified | Chloroform | 65% | Uses a catalytic amount of silver oxide. | acs.org |

| Stannic Chloride | β-D-glucose pentaacetate, allyl alcohol | Dichloromethane, Benzene | Variable | Can produce a mixture of α/β-anomers. | acs.org |

Synthesis of Specialized Derivatives (e.g., 2-acetamido-2-deoxy, amino-dideoxy, difluoro)

The synthesis of specialized derivatives of allyl β-D-glucopyranoside allows for the introduction of various functional groups, which are crucial for creating complex glycoconjugates and probes for biological studies.

2-Acetamido-2-deoxy Derivatives: Allyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable building block. Its synthesis can be achieved through multi-step strategies involving protection, glycosylation, and deprotection steps. For example, the synthesis can start from D-glucosamine hydrochloride. acs.orgnih.gov One approach involves the use of a 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyranoso)[1,2-d]-2-oxazoline intermediate which reacts with allyl alcohol. Another method involves the reaction of allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside with a base. This compound can also be prepared from 2-acetamido-2-deoxy-D-glucose and allyl alcohol. lookchem.com

Furthermore, allyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be converted to other useful intermediates. For instance, it can be transformed into allyl 2-acetamido-2-deoxy-4,6-di-O-pivaloyl-β-D-galactopyranoside. researchgate.net It also serves as a starting material for the synthesis of N-[2-S-(2-Acetamido-2,3-dideoxy-D-glucopyranose-3-y1)-2-thio-D-lactoyl]-L-alanyl-D-isoglutamine, a derivative where the oxygen at C-3 is replaced by sulfur. tandfonline.com This synthesis involves steps like 4,6-O-isopropylidenation, mesylation, and reaction with potassium thioacetate. tandfonline.com

Amino-dideoxy Derivatives: Syntheses of allyl 2-amino-2,6-dideoxy-β-D-glucopyranoside have been reported starting from D-glucosamine hydrochloride. acs.orgnih.gov A critical step in forming 2,6-dideoxy aminosugars is the deoxygenation at C-6, which can be performed early in the synthesis on a precursor with an imine or trifluoroacetamide (B147638) group at the 2-amino position. nih.gov For example, 1,3,4-tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-D-glucopyranose can be converted to the corresponding 6-iodo derivative, which is then reduced. acs.orgnih.gov

A general method for preparing 6-amino-6-deoxy-α-D-glucopyranosides has also been described starting from 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal. researchgate.net The synthesis of methyl 2-amino-2,4-dideoxy-4-propyl-α-D-glucopyranoside has been achieved starting from a 3,4-epoxy tosylate, which is treated with allylmagnesium chloride. nih.gov

Difluoro Derivatives: The synthesis of difluorinated allyl glucopyranosides has been achieved. For instance, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside has been synthesized from allyl 4,6-O-benzylidene-β-D-glucopyranoside. nih.govresearchgate.net The synthesis involves a Swern oxidation to form the corresponding ulose, followed by difluorination using DAST (diethylaminosulfur trifluoride). nih.govresearchgate.net Similarly, 3,3-difluoro derivatives can be synthesized from the appropriate starting materials. nih.gov

Synthesis of O-Allyl Glucopyranosides with Varied Substituents (e.g., Benzyl, Methoxybenzyl)

The introduction of protecting groups like benzyl and methoxybenzyl onto the hydroxyl groups of allyl glucopyranosides is a common strategy in carbohydrate chemistry to allow for regioselective modifications.

Benzyl Ethers: The synthesis of various benzyl and allyl ethers of D-glucopyranose has been reported. nih.gov Starting from allyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside as a key intermediate, a range of crystalline compounds can be prepared, including 2-O-allyl-3,4,6-tri-O-benzyl-D-glucopyranose and allyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside. nih.gov

A simple procedure for the regiospecific mono-benzylation at the 2-position of allyl 4,6-O-benzylidene α-D-glucopyranoside has been developed. beilstein-journals.org This method uses THF as the reaction solvent instead of the more common DMF, and under concentrated conditions, mono-alkylation can be achieved even with an excess of base and alkylating reagent. beilstein-journals.org The regioselectivity is particularly effective with bulky alkylating agents. beilstein-journals.org

Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside, an important intermediate, can be synthesized from benzyl 2-benzamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside through routes involving allyl ethers. rsc.org

Methoxybenzyl Ethers: The p-methoxybenzyl (PMB) group is another useful protecting group. For instance, 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-D-glucopyranoside can be prepared by the reduction of the corresponding azide derivative. researchgate.net The synthesis of 4-methoxybenzyl O-β-D-glucopyranoside has been achieved through an environmentally friendly enzymatic process using apple seeds as a natural catalyst. researchgate.net

Table 3: Examples of O-Allyl Glucopyranosides with Benzyl and Methoxybenzyl Substituents

| Compound | Synthetic Precursor/Method | Reference |

| 2-O-Allyl-3,4,6-tri-O-benzyl-D-glucopyranose | From allyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | nih.gov |

| Allyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside | From allyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | nih.gov |

| Allyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | Regioselective benzylation in THF | beilstein-journals.org |

| Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside | From benzyl 2-benzamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside via allyl ether intermediates | rsc.org |

| 2-Acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-D-glucopyranoside | Reduction of the corresponding azide | researchgate.net |

| 4-Methoxybenzyl O-β-D-glucopyranoside | Enzymatic β-glycosidation using apple seeds | researchgate.net |

Enzymatic Synthesis Approaches

Enzymatic methods offer an attractive alternative to chemical synthesis for preparing allyl glycosides, often proceeding with high regio- and stereoselectivity under mild conditions.

β-Glucosidase-Catalyzed Transglycosylation for Allyl Glycosides

β-Glucosidases can catalyze the formation of glycosidic bonds through transglycosylation, where a glycosyl moiety is transferred from a donor to an acceptor molecule. researchgate.net This approach has been successfully employed for the synthesis of allyl β-D-glucopyranoside.

In a typical procedure, D-glucose is reacted with allyl alcohol in the presence of a β-glucosidase. The reaction is often carried out in an aqueous-alcoholic solution, as a small amount of water is necessary to maintain the enzyme's catalytic activity. The enzyme can be used in a free or immobilized form. Immobilization, for instance on resins like Amberlite XAD-4, allows for easy recovery and reuse of the enzyme, which is advantageous for process scalability and economics.

The yields for β-glucosidase-catalyzed synthesis of allyl glycosides are reported to be in the range of 20-30%, which is competitive with some multi-step chemical syntheses. The reaction conditions, such as temperature and reaction time, can be optimized to improve yields. For example, stirring glucose with allyl alcohol in a buffered aqueous solution at around 50°C for 48 hours has been shown to be effective.

Cellulases, such as those from Trichoderma reesei, which possess β-glucosidase activity, have also been used to generate oligomeric allyl β-glycosides from polysaccharide donors like cellulose (B213188). oup.com

Chemo-Enzymatic Pathways for Oligosaccharide Construction

Chemo-enzymatic strategies combine the advantages of both chemical synthesis and enzymatic catalysis to construct complex oligosaccharides in a highly controlled manner. acs.orgroyalsocietypublishing.org These pathways often utilize allyl glycosides as versatile building blocks.

An example of such a strategy is the synthesis of a decasaccharide corresponding to a dimer of the repeating unit from the O-specific polysaccharide of Shigella flexneri 2a. acs.org In this multi-step synthesis, an engineered biocatalyst was used for the site-specific enzymatic α-D-glucosylation of a chemically synthesized, lightly protected non-natural disaccharide acceptor. The product, allyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-2-deoxy-2-trichloroacetamido-β-D-glucopyranoside, was then further elaborated through chemical steps to a pentasaccharide building block. This pentasaccharide was subsequently used in a [5+5] block synthesis to construct the target decasaccharide. acs.org

The allyl group in these chemo-enzymatic pathways often serves as a temporary protecting group for the anomeric position, which can be selectively removed at a later stage to allow for further glycosylation or modification. The combination of enzymatic precision for specific glycosidic bond formation and the robustness of chemical methods for protecting group manipulations and other transformations provides a powerful approach for the synthesis of complex carbohydrates. acs.orgroyalsocietypublishing.org

Glycosynthases, which are engineered glycosidases, are also valuable tools in chemo-enzymatic synthesis. royalsocietypublishing.orgmpg.de They can catalyze the formation of glycosidic bonds using activated glycosyl donors, such as glycosyl fluorides, with high yields. royalsocietypublishing.org

Optimization of Enzymatic Reaction Parameters and Enzyme Immobilization

The enzymatic synthesis of allyl β-D-glucopyranoside offers a more environmentally friendly and stereoselective alternative to chemical methods. This approach typically utilizes β-glucosidases to catalyze the transglycosylation reaction between a glucose donor and allyl alcohol. To enhance the efficiency and economic viability of this biocatalytic process, significant research has focused on optimizing various reaction parameters and employing enzyme immobilization techniques.

Key parameters that influence the yield and reaction rate include the nature of the glycosyl donor, substrate concentrations, water activity, pH, and temperature. researchgate.net For instance, in the synthesis of allyl β-D-glucopyranoside catalyzed by β-D-glucosidase, higher concentrations of D-glucose have been shown to result in lower yields. The choice of solvent system is also critical; while a small amount of water is necessary to maintain the enzyme's catalytic activity, the reaction is often performed in a medium with a high concentration of the acceptor alcohol, which can also serve as the solvent.

Several studies have investigated the optimization of these parameters for the synthesis of various β-D-glucopyranosides. For the synthesis of salidroside, researchers systematically examined solvent, buffer pH, buffer content, substrate molar ratio, enzyme dosage, and temperature, achieving an initial reaction rate of 3.04 mM/h and a yield of 18.90% under optimal conditions. researchgate.net The activity and yield of β-glucosidase are highly dependent on the spatial structure of the alcohol acceptor. researchgate.net

The kinetic profile of β-glucosidase-mediated reactions provides insight into the enzyme's efficiency. For example, at pH 5.2 and 50°C, one study reported a Vmax of 4.2 μmol/min/mg and a Km of 18 mM.

Interactive Data Table: Optimization of Enzymatic Synthesis of β-D-Glucopyranosides

| Parameter | Optimized Condition | Outcome | Reference |

| Enzyme Source | Almond β-glucosidase | Effective for glucoside formation | |

| Glycosyl Donor | D-glucose | Common substrate, concentration affects yield | |

| Acceptor Alcohol | Allyl alcohol | Acts as substrate and reaction medium | |

| Solvent | Allyl alcohol/water (9:1 v/v) | Small amount of water is crucial for enzyme activity | |

| pH | 5.0 (acetate buffer) | Optimal for almond β-glucosidase activity | |

| Temperature | 50°C | Balances reaction rate and enzyme stability | |

| Reaction Time | 48 hours | Sufficient for reaching equilibrium with immobilized enzyme |

A common support material for this purpose is Amberlite XAD-4, a non-ionic resin. Almond β-glucosidase can be immobilized by adding the resin to a buffered solution of the enzyme and then lyophilizing the mixture to produce a dry, stable solid. This immobilized enzyme can be stored and reused in subsequent glycosylation reactions. While the reaction with the immobilized enzyme may proceed more slowly than with the free enzyme, potentially due to mass transport limitations, it can achieve a higher conversion after an extended reaction time (e.g., 48 hours).

The stability of the immobilized enzyme is a significant advantage. For example, β-glucosidase immobilized on DVS-agarose at pH 9 and blocked with glycine (B1666218) showed a 7.76-fold increase in thermal stability and retained 76% of its activity after 10 reuse cycles. nih.gov This enhanced stability and the potential for enzyme reuse make enzymatic synthesis a more sustainable and economically attractive method for producing allyl β-D-glucopyranoside and its derivatives.

Interactive Data Table: Comparison of Free vs. Immobilized β-Glucosidase

| Feature | Free β-Glucosidase | Immobilized β-Glucosidase (on Amberlite XAD-4) | Reference |

| Reaction Rate | Reached equilibrium in 24 hours | Slower, but achieved higher conversion after 48 hours | |

| Reusability | Not reusable | Can be retrieved and reused | |

| Stability | Less stable | More stable, can be stored as a dry solid | |

| Yield | Lower final conversion in some cases | Higher final conversion achieved over longer time |

Derivatization for Polymer and Material Science Applications

Synthesis of Allyl β-D-Glucopyranoside Monomers for Polymerization

The preparation of polymerizable allyl β-D-glucopyranoside monomers is a critical first step for their use in material science. Both chemical and enzymatic routes are employed for synthesis, with the choice of method influencing yield, stereoselectivity, and environmental impact.

Chemical synthesis often requires multi-step protection-deprotection strategies to achieve the desired structure. A common approach for creating a monomer suitable for radical polymerization involves the acetylation of the hydroxyl groups of allyl β-D-glucopyranoside. For instance, the monomer Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be synthesized from glucose in a three-step process. uobaghdad.edu.iqresearchgate.net This protection of the hydroxyl groups is crucial to prevent unwanted side reactions during polymerization.

Enzymatic methods offer a greener alternative, utilizing enzymes like β-glucosidase to catalyze the glycosylation of allyl alcohol. These reactions are typically conducted in buffered aqueous solutions at mild temperatures (e.g., 50°C) and can produce competitive yields of 20-30%. A key advantage of enzymatic synthesis is the high stereoselectivity, directly yielding the β-anomer due to enzyme specificity.

Table 1: Comparison of Synthesis Methods for Allyl β-D-Glucopyranoside Monomers

| Feature | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Common Monomer | Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Allyl β-D-glucopyranoside |

| Typical Starting Material | Glucose | Glucose and Allyl Alcohol |

| Key Requirement | Protection of hydroxyl groups | Active β-glucosidase |

| Stereoselectivity | Requires specific conditions for β-anomer control | Inherently high for β-anomers |

| Reported Yields | Can be high (70-90%) but involves multiple steps | Competitive (20-30%) in fewer steps |

| Conditions | Often involves harsher reagents and catalysts | Milder (e.g., buffered solution, ~50°C) |

Copolymerization Studies

The allyl group on the glucopyranoside monomer allows it to be incorporated into polymers through copolymerization with other monomers, particularly vinyl compounds. This approach is used to create materials that combine the properties of carbohydrates with those of traditional synthetic polymers.

A notable application is the radical copolymerization of acetylated allyl β-D-glucopyranoside with styrene (B11656). uobaghdad.edu.iqresearchgate.net This reaction is a form of addition polymerization, typically initiated by a radical initiator like Benzoyl Peroxide (BP). uobaghdad.edu.iqresearchgate.net The process results in a copolymer, specifically Co-polymer (Styrene / Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside), which integrates the sugar-based monomer into a polystyrene backbone. uobaghdad.edu.iqresearchgate.net The structure of such copolymers can be confirmed using spectroscopic methods like FT-IR and NMR. uobaghdad.edu.iqresearchgate.net These materials are explored for their potential as eco-friendly polymers with unique thermal properties. researchgate.net

In studies involving the copolymerization of Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside and styrene, researchers have optimized reaction conditions such as temperature, reaction time, and monomer ratios to achieve the highest possible yield. uobaghdad.edu.iqresearchgate.net The molecular weight of the resulting copolymers is a key parameter determining their physical properties. For a copolymer synthesized with a 1:3 ratio of glucopyranoside to styrene, a viscosity average molecular weight (Mv) of approximately 63,000 g/mol has been reported. uobaghdad.edu.iqresearchgate.net

Table 2: Properties of Styrene / Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Copolymer

| Property | Value | Source(s) |

|---|---|---|

| Monomer Ratio (Glucopyranoside:Styrene) | 1:3 | |

| Polymerization Type | Radical Addition Polymerization | uobaghdad.edu.iqresearchgate.net |

| Initiator | Benzoyl Peroxide (BP) | uobaghdad.edu.iqresearchgate.net |

| Viscosity Average Molecular Weight (Mv) | ≈ 63,000 g/mol | uobaghdad.edu.iqresearchgate.net |

| Glass Transition Temperature (Tg) | 78°C | |

| Decomposition Temperature (Td) | 215°C |

Radical Polymerization with Vinyl Monomers (e.g., Styrene)

Ring-Opening Polymerization of Glucopyranose Orthopivalate Derivatives

Beyond radical polymerization, allyl groups play a crucial role as protective groups in more complex polymerization strategies, such as the cationic ring-opening polymerization of sugar orthoester derivatives. This method allows for the synthesis of stereoregular polysaccharides with precisely controlled structures.

Research has confirmed the effectiveness of the 3-O-allyl group as a protective group in the ring-opening polymerization of α-D-glucopyranose 1,2,4-orthopivalate derivatives. acs.orgresearchgate.netnih.gov In these studies, various monomers containing a 3-O-allyl group were polymerized using a catalyst such as BF₃·Et₂O at low temperatures. acs.orgresearchgate.netnih.gov The presence of the allyl group at the C-3 position was found to be compatible with the polymerization conditions, allowing the reaction to proceed without interference and yield stereoregular products. acs.orgresearchgate.netnih.gov This demonstrates that the allyl group is a suitable choice for protecting the C-3 hydroxyl group during the synthesis of artificial polysaccharides. acs.orgresearchgate.net

The primary outcome of the ring-opening polymerization of 3-O-allyl-α-D-glucopyranose 1,2,4-orthopivalate monomers is the formation of stereoregular (1→4)-β-D-glucopyranans. acs.orgresearchgate.netnih.gov These synthetic polysaccharides are structurally analogous to cellulose (B213188), making this polymerization method a viable route for the chemical synthesis of cellulose derivatives. acs.orgresearchgate.netnih.gov The ability to use different protective groups on the C-6 position in conjunction with the 3-O-allyl group allows for the creation of a variety of cellulose-like polymers with tailored functionalities. acs.orgresearchgate.netnih.gov

Table 3: Monomers Used in Ring-Opening Polymerization to Form Cellulose Derivatives

| Monomer Name | C-3 Protective Group | C-6 Protective Group | Resulting Polymer | Source(s) |

|---|---|---|---|---|

| 3-O-allyl-6-O-pivaloyl-α-D-glucopyranose 1,2,4-orthopivalate | Allyl | Pivaloyl | (1→4)-β-D-glucopyranan | acs.orgresearchgate.netnih.gov |

| 3-O-allyl-6-O-benzyl-α-D-glucopyranose 1,2,4-orthopivalate | Allyl | Benzyl (B1604629) | (1→4)-β-D-glucopyranan | acs.orgresearchgate.netnih.gov |

| 3,6-di-O-allyl-α-D-glucopyranose 1,2,4-orthopivalate | Allyl | Allyl | (1→4)-β-D-glucopyranan | acs.orgresearchgate.netnih.gov |

| 3-O-allyl-6-O-methyl-α-D-glucopyranose 1,2,4-orthopivalate | Allyl | Methyl | (1→4)-β-D-glucopyranan | acs.orgresearchgate.netnih.gov |

Utility of the 3-O-Allyl Group as a Protective Group in Stereoregular Polysaccharide Synthesis

Construction of Chiral Dendrimers and Glyconanosynthon Scaffolds

The unique structural characteristics of Allyl β-D-glucopyranoside, particularly its inherent chirality and the reactive nature of the allyl group, make it a valuable building block in the field of supramolecular chemistry. Its derivatives are instrumental in the construction of complex, three-dimensional macromolecules known as chiral dendrimers and glyconanosynthon scaffolds. These structures are of significant interest in material science and biomedicine due to their well-defined architecture and multivalent surfaces.

Integration of Allyl Glucopyranoside Derivatives as Repeating Units

The synthesis of chiral dendrimers often utilizes a divergent approach, starting from a central core and sequentially adding generational layers. Allyl β-D-glucopyranoside derivatives serve as key components in this hierarchical construction. A notable strategy involves the use of sugar derivatives that function as both the core and the repeating units, which allows for the creation of dense, chiral dendrimers with a large number of surface functionalities even at low generations. nih.govmdpi.comnih.govsemanticscholar.org

In a representative synthesis, a pentavalent (A5) core, propargyl 2,3,4,6-tetra-O-propargyl-β-D-glucopyranoside, is prepared. mdpi.comsemanticscholar.org This core molecule provides multiple anchor points for the subsequent attachment of repeating units. The repeating moiety, an AB4 type, can be a functionalized glucopyranoside derivative such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside. nih.govnih.govsemanticscholar.org The use of these carbohydrate-based building blocks ensures the introduction of chirality at each layer of the dendrimer. nih.govmdpi.comnih.govsemanticscholar.org

The synthesis of these key building blocks begins with common carbohydrate precursors. For instance, the journey to the repeating unit, 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, starts from the large-scale preparation of penta-O-acetyl-β-D-glucopyranose. mdpi.com This is then converted to allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which is subsequently deacetylated to yield allyl β-D-glucopyranoside. cdnsciencepub.com Further functionalization leads to the desired azido- and allyl-containing repeating unit. mdpi.com

The table below outlines the key derivatives of allyl β-D-glucopyranoside and their roles in the construction of chiral dendrimers.

| Compound Name | Role in Dendrimer Synthesis | Precursor(s) |

| Allyl β-D-glucopyranoside | Intermediate in the synthesis of repeating units. cdnsciencepub.com | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. cdnsciencepub.com |

| Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Precursor to Allyl β-D-glucopyranoside. cdnsciencepub.com | Glucosyl bromide, Allyl alcohol. cdnsciencepub.com |

| 2-Azidoethyl tetra-O-allyl-β-D-glucopyranoside | AB4 repeating moiety in dendrimer construction. nih.govnih.govsemanticscholar.orgmdpi.com | 2-Azidoethyl β-D-glucopyranoside. mdpi.com |

| Propargyl 2,3,4,6-tetra-O-propargyl-β-D-glucopyranoside | Pentavalent (A5) core of the dendrimer. mdpi.comsemanticscholar.org | Prop-2-ynyl-β-D-glucopyranoside. mdpi.com |

Application of Click Chemistry in Dendrimer Synthesis

The assembly of the core and repeating units into a dendritic structure is efficiently achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govmrs-j.orgsci-hub.se This reaction forms a stable triazole linkage between the propargyl groups on the core and the azide (B81097) group on the repeating unit. mdpi.comsci-hub.se The CuAAC reaction is highly efficient and atom economical, making it ideal for the synthesis of complex macromolecules like dendrimers. mdpi.com

The divergent synthesis of the glycodendrimer can be illustrated by the reaction between the pentavalent core, propargyl 2,3,4,6-tetra-O-propargyl-β-D-glucopyranoside, and the AB4 repeating unit, 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside. nih.govnih.govsemanticscholar.org This reaction, catalyzed by a copper(I) source, results in the first-generation dendrimer, which possesses a significantly increased number of terminal allyl groups. mdpi.com For example, starting with a core having five alkyne groups, the first generation will have 20 terminal allyl groups (5 core positions x 4 allyl groups per repeating unit).

Further generations can be built upon this structure. The terminal allyl groups of the first-generation dendrimer can be further modified, for example, through thiol-ene reactions, to introduce other functionalities or to attach another layer of repeating units. nih.govnih.gov This iterative process allows for the precise control over the size, shape, and surface chemistry of the final dendrimer. semanticscholar.org

The following table summarizes the key reactions and components involved in the click chemistry approach to synthesizing glycodendrimers from allyl glucopyranoside derivatives.

| Reaction Component | Chemical Name/Type | Role in Synthesis |

| Core Molecule | Propargyl 2,3,4,6-tetra-O-propargyl-β-D-glucopyranoside | Provides multiple alkyne functionalities for click reaction. mdpi.com |

| Repeating Unit | 2-Azidoethyl tetra-O-allyl-β-D-glucopyranoside | Provides the azide functionality for click reaction and terminal allyl groups for further functionalization. nih.govmdpi.comnih.govsemanticscholar.org |

| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Forms a stable triazole linkage between the core and repeating units. nih.govmdpi.comnih.gov |

| Catalyst | Copper(I) source (e.g., CuI·P(OEt)3) | Catalyzes the cycloaddition reaction. mdpi.com |

By employing derivatives of allyl β-D-glucopyranoside in conjunction with the efficiency of click chemistry, researchers can construct intricate and highly functionalized chiral dendrimers and glyconanosynthon scaffolds with potential applications in advanced materials and nanotechnology.

Enzymatic Activity, Specificity, and Mechanistic Investigations

Allyl β-D-Glucopyranoside as a Substrate for Glycoside Hydrolases (GHs)

Allyl β-D-glucopyranoside serves as a recognized substrate for glycoside hydrolases (GHs), a broad class of enzymes that catalyze the cleavage of glycosidic bonds. The primary molecular targets for this compound are glycosidases. The structure of allyl β-D-glucopyranoside, particularly its β-D-glucopyranoside backbone, facilitates hydrogen bonding within the active site of these enzymes, which is a key factor in modulating substrate recognition and binding. The equatorial orientation of the allyl group in the β-anomer enhances its compatibility with the catalytic sites of enzymes like glycosyltransferases.

Glycoside hydrolases are categorized into families based on amino acid sequence similarities, and their specificity can be quite high. researchgate.net For instance, while some β-glucosidases exhibit broad substrate specificity, others are highly selective. researchgate.net An example of high specificity is a β-D-galactosidase from the marine mollusc Aplysia fasciata, which is active on p-nitrophenyl-β-D-galactopyranoside but completely inactive on the corresponding glucopyranoside analogue. This highlights that while allyl β-D-glucopyranoside is a potential substrate, its actual hydrolysis is dependent on the specific enzyme's substrate recognition capabilities.

Immobilized β-glucosidase enzymes have been effectively used to catalyze the synthesis of allyl β-D-glucopyranoside through the transglycosylation of glucose or galactose to allyl alcohol, demonstrating the compound's interaction as a substrate in a synthetic context as well.

Mechanistic Studies of Glycosidic Bond Cleavage

The enzymatic hydrolysis of the glycosidic bond in substrates like allyl β-D-glucopyranoside occurs via general acid catalysis, a mechanism that requires two critical amino acid residues within the enzyme's active site, typically aspartic acid (Asp) and/or glutamic acid (Glu). researchgate.net The mechanism of action involves the binding of allyl β-D-glucopyranoside to the enzyme's active site, where it is positioned for hydrolysis.

Glycosidases operate through two primary stereochemical pathways, resulting in either a net retention or inversion of the anomeric configuration. researchgate.net

Retaining Mechanism: This pathway proceeds via a two-step, double displacement mechanism. An enzymatic nucleophile attacks the anomeric carbon, displacing the allyl alcohol and forming a covalent glycosyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, which is activated by the enzymatic acid/base catalyst. This second step proceeds with an inversion of configuration, leading to a net retention of the original β-configuration in the released glucose. The two catalytic residues in retaining enzymes are typically positioned approximately 5.5 Å apart. researchgate.net

Inverting Mechanism: This is a single-step mechanism where the two catalytic residues are positioned further apart (approximately 10 Å). researchgate.net One residue acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule for a direct nucleophilic attack on the anomeric carbon. This single displacement reaction results in an inversion of the anomeric stereochemistry from β to α. researchgate.net

Investigations of Enzyme-Substrate Interactions and Conformational Requirements

The interaction between allyl β-D-glucopyranoside and the active site of a glycoside hydrolase is a highly specific process governed by molecular recognition, hydrogen bonding, and conformational changes. The β-D-glucopyranoside portion of the molecule is crucial for recognition and binding, with its hydroxyl groups forming a network of hydrogen bonds with amino acid residues in the enzyme's active site.

A critical aspect of the catalytic process is the conformational flexibility of both the substrate and the enzyme. For catalysis to occur, the glucopyranoside ring of the substrate must often distort from its standard chair conformation into a higher-energy conformation, such as a half-chair or sofa, that resembles the transition state. This induced fit mechanism lowers the activation energy of the reaction.

The equatorial configuration of the anomeric allyl group in allyl β-D-glucopyranoside is a key feature that enhances its compatibility with the active sites of many glycosidases and glycosyltransferases. This stereochemical arrangement allows for optimal positioning and interaction with the catalytic residues necessary for the cleavage or formation of the glycosidic bond.

Diastereodifferentiation in Enzyme-Catalyzed Reactions with Allyl Alcohol Derivatives

Enzyme-catalyzed glycosylations using derivatives of allyl alcohol have demonstrated the ability of glycosidases to exhibit diastereoselectivity. In these reactions, the enzyme can differentiate between the enantiomers of a chiral alcohol, leading to a product mixture enriched in one diastereomer.

Studies on the glycosidase-catalyzed synthesis of but-3-en-2-yl glycosides, which are substituted allyl glycosides, have shown that the enzymes can display diastereodifferentiation. Specifically, when using a racemic mixture of a chiral secondary allylic alcohol like but-3-en-2-ol, β-glucosidase shows a preference for the (R)-enantiomer over the (S)-enantiomer. This selective processing results in the formation of diastereomeric glycoside products in unequal amounts.

| Allyl Alcohol Derivative | Enzyme | Product Diastereomeric Ratio ((R)-Glycoside : (S)-Glycoside) | Reference |

|---|---|---|---|

| But-3-en-2-ol | β-Glucosidase | 3:2 | |

| Pent-1-en-3-ol | β-Glucosidase | Improved diastereoselection over But-3-en-2-ol | |

| Hex-1-en-3-ol | β-Glucosidase | Improved diastereoselection over But-3-en-2-ol |

Inhibitor Studies Derived from Allyl Glycosides (e.g., β-galactosidase inhibitors)

Allyl glycosides and their derivatives have been explored as inhibitors of glycoside hydrolases. Allyl β-D-glucopyranoside itself has been investigated as a potential competitive or non-competitive inhibitor for certain glycosidases. More complex inhibitors have been synthesized using allyl glycosides as starting materials.

One study developed novel 6-amino-2,2-(or 3,3-difluoro)-2-(or 3),6-dideoxy-hexopyranoses starting from allyl glycosides. These derivatives were screened for inhibitory activity against several glycosidases. Notably, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside was identified as a potent competitive inhibitor of β-galactosidase from E. coli, with a Ki value of 0.50 µM.

Mechanism-based inhibitors have also been developed. Allylic carbasugars, which mimic the structure of natural substrates but contain a reactive allylic system, have been shown to act as covalent inhibitors. These compounds, such as certain galacto-like configured cyclohexenyl carbasugars, can form reversible covalent complexes with both α- and β-galactosidases. The mechanism involves the formation of an allylic cation intermediate within the enzyme's active site, which is then trapped by a nucleophilic residue of the enzyme.

| Inhibitor Compound | Target Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside | β-Galactosidase (E. coli) | Competitive | 0.50 µM |

Hydrolysis by Biological Systems (e.g., Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside)

Studies on the hydrolysis of structurally related β-D-glucosides in complex biological fluids provide insight into the potential fate of allyl β-D-glucopyranoside. Research on eugenyl-β-D-glucoside (also known as Citrusin C) has demonstrated that it can be completely hydrolyzed when incubated with human saliva. organic-chemistry.orguwindsor.ca

Further investigation revealed that this hydrolysis is not mediated by enzymes endogenous to human saliva but rather by the metabolic activity of the oral microbiome. organic-chemistry.orguwindsor.ca When antibiotics were added to the experimental setup, the degradation of eugenyl-β-D-glucoside was halted, indicating that microorganisms in the oral cavity are responsible for producing the necessary β-glucosidase activity. organic-chemistry.orguwindsor.ca These findings have led researchers to suggest that, within the human oral cavity, virtually all β-D-glucosides are likely subject to this type of microbial-mediated hydrolysis. organic-chemistry.orguwindsor.ca This process would begin immediately upon oral contact, releasing the aglycone (in this case, allyl alcohol) directly into the gastrointestinal tract. organic-chemistry.orguwindsor.ca The efficiency of this hydrolysis can depend on the nature of the aglycone; for instance, phenolic glucosides have been observed to be readily hydrolyzed by saliva, whereas monoterpenol glycosides are poorer substrates.

Research Applications and Biological Relevance

Glycobiology Research Tools and Probes

In the field of glycobiology, which studies the structure, synthesis, and biology of sugars, Allyl β-D-glucopyranoside and its derivatives serve as crucial research tools and probes. medchemexpress.com The allyl group provides a chemically accessible handle for various modifications. This functional group is particularly amenable to "click chemistry" reactions, such as thiol-ene additions, and serves as a point of attachment for bioconjugation. This allows researchers to link the glucopyranoside to other molecules, including fluorescent dyes, affinity tags, or solid supports, facilitating the study of carbohydrate-protein interactions and the enzymatic activity of glycoside hydrolases. acs.org

One example of a derivative used in this context is Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside, which is employed as a biochemical reagent in glycobiology research. medchemexpress.commedchemexpress.eu The strategic placement of the allyl group, alongside other protecting groups, enables chemists to perform regioselective modifications, which are essential for synthesizing complex glycan structures and for creating glycoarrays to study glycan-binding proteins.

Development of Bioactive Oligosaccharides and Glycoconjugates for Biomedical Research

Allyl β-D-glucopyranoside is a key starting material, or synthon, in the synthesis of more complex bioactive oligosaccharides and glycoconjugates for biomedical research. nih.gov Its utility lies in its role as a glycosyl donor, a molecule that provides the sugar unit in a glycosylation reaction to build larger carbohydrate chains. The allyl group can act as a temporary protecting group for the anomeric position, which can be selectively removed later in a synthetic sequence to allow for further elongation of the oligosaccharide chain. dtu.dk

Chemo-enzymatic strategies, which combine chemical synthesis with enzymatic reactions, have successfully utilized allyl-containing glucopyranosides. acs.org For instance, researchers have used an allyl-functionalized disaccharide as an acceptor substrate in an enzymatic transglucosylation reaction to synthesize a pentasaccharide building block. acs.org This intermediate was crucial for the total synthesis of a decasaccharide corresponding to the O-specific polysaccharide of Shigella flexneri, a bacterium that causes bacillary dysentery. acs.org The development of such synthetic oligosaccharides is vital for the creation of conjugate vaccines and diagnostic tools. acs.org

Material Science Applications

The unique properties of Allyl β-D-glucopyranoside have also been harnessed in the field of material science for the development of novel functional materials.

There is a growing interest in using renewable resources like carbohydrates to create environmentally friendly polymers. researchgate.net Allyl β-D-glucopyranoside and its derivatives are attractive monomers for the synthesis of biocompatible and biodegradable materials. cnrs.frresearchgate.net These sugar-based polymers are being explored for a variety of applications, including as drug delivery systems. researchgate.net

Research has demonstrated the synthesis of a co-polymer of styrene (B11656) and Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. researchgate.netuobaghdad.edu.iq Studies of the thermal properties of such co-polymers, using techniques like Differential Scanning Calorimetry (DSC), help to characterize their potential for use as eco-friendly plastics. researchgate.netuobaghdad.edu.iq Furthermore, some carbohydrate-based polymers show promise as materials for medical devices and as water absorbents. cnrs.fr The inherent biodegradability of the glucose backbone is a key advantage in developing sustainable materials. biosynth.com

The intrinsic chirality of sugars makes them excellent building blocks for the synthesis of chiral materials. Allyl β-D-glucopyranoside derivatives have been utilized to construct complex, three-dimensional chiral architectures known as dendrimers. nih.gov In one approach, a perpropargylated β-D-glucopyranoside served as a five-fold core (an A5 scaffold), while 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside was used as a four-fold repeating unit (an AB4 monomer). nih.gov

Using copper-catalyzed "click chemistry," these building blocks were assembled to create dense, chiral glycodendrimers. nih.gov The numerous allyl groups on the surface of these dendrimers can be further modified, for example, through thiol-ene reactions, to introduce a high density of functional groups. nih.gov This strategy allows for the creation of well-defined, macromolecular structures with a large number of surface functionalities at a low dendrimer generation, which is an efficient approach to complex chiral materials. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation and purification of allyl β-D-glucopyranoside from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like allyl β-D-glucopyranoside and its derivatives. The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the analysis of a copolymer of styrene (B11656) and allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, HPLC was utilized to monitor the progress of the monomer synthesis. researchgate.net For the determination of related compounds like remogliflozin (B1679270) etabonate, a derivative of β-D-glucopyranoside, Reverse Phase HPLC (RP-HPLC) methods have been developed. turkjps.org These methods often employ a C18 column and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers. turkjps.org The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification. For instance, in one study, the total run time for an RP-HPLC method was 10 minutes, with a linearity range of 10 µg/mL to 50 µg/mL. turkjps.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring reaction progress, identifying compounds, and determining their purity. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase).

For allyl β-D-glucopyranoside and its derivatives, TLC is a standard monitoring technique. researchgate.netiucr.org The separation is based on the polarity of the compounds. For example, in the synthesis of allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, TLC on silica gel plates with a mobile phase of 40% ethyl acetate (B1210297) in hexanes was used to monitor the reaction, with the product having an Rf value of 0.26. iucr.org The spots are typically visualized under UV light or by staining with reagents like acidic ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde. rsc.org The purity of commercial allyl β-D-glucopyranoside is often stated as >99% by TLC. glycon-biochem.eu

Gas-Liquid Chromatography (GLC) for Derivative Analysis

Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. Since carbohydrates like allyl β-D-glucopyranoside are non-volatile, they must first be converted into volatile derivatives. Common derivatization methods include silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The analysis of silylated derivatives of allyl-D-glucoses by GLC has been reported. cdnsciencepub.com For instance, the trimethylsilyl ether derivative of 6-O-allyl-D-glucose was analyzed by GLC, showing two anomers. cdnsciencepub.com The choice of stationary phase is critical for achieving good separation. Columns with liquid phases like SE-52 have been used to resolve different isomers of allyl-D-glucose. cdnsciencepub.com In a study on the distribution of allyl groups in allyl cotton cellulose (B213188), the hydrolyzed products were silylated and analyzed by GLC, revealing the relative amounts of 2-O-, 3-O-, and 6-O-allyl-D-glucose. cdnsciencepub.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of allyl β-D-glucopyranoside.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The FT-IR spectrum of a glucopyranoside, such as allyl β-D-glucopyranoside, will exhibit characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl and allyl groups typically appear around 2900-3000 cm⁻¹. researchgate.net The presence of the allyl group is further confirmed by absorption bands characteristic of the C=C double bond, often seen around 1650 cm⁻¹, and C-H out-of-plane bending vibrations for the vinyl group. cdnsciencepub.com The strong absorption band around 1032 cm⁻¹ is characteristic of the C-O bond stretching in the pyranose ring. researchgate.net In the synthesis of a copolymer containing allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, FT-IR was used to confirm the structure of the monomer, showing characteristic peaks for the allyl group and the ester carbonyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information about the number and types of atoms (primarily hydrogen and carbon) and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of allyl β-D-glucopyranoside provides a wealth of structural information. The signals for the protons of the allyl group are distinctive. The proton on the central carbon of the allyl group (CH=CH₂) typically appears as a multiplet in the range of δ 5.8-6.0 ppm. The terminal vinyl protons (=CH₂) show signals around δ 5.1-5.3 ppm. The protons of the glucopyranose ring appear in the region of δ 3.2-4.5 ppm. The anomeric proton (H-1), which is adjacent to the glycosidic linkage, is particularly important. For a β-anomer, the anomeric proton signal is typically a doublet with a coupling constant (J) of around 7-8 Hz, appearing around δ 4.4-4.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For allyl β-D-glucopyranoside, the anomeric carbon (C-1) signal is found at approximately δ 102-104 ppm. The carbons of the allyl group are also characteristic: the CH=CH₂ carbon appears around δ 134-135 ppm, and the =CH₂ carbon at about δ 117-118 ppm. The methylene (B1212753) carbon of the allyl group (O-CH₂) resonates around δ 69-70 ppm. The carbons of the glucose ring (C-2 to C-6) typically appear in the range of δ 60-80 ppm. koreascience.kr

Thermal Analysis of Polymers (e.g., Differential Scanning Calorimetry, Oxidation Induction Time)

The incorporation of sugar-based monomers like allyl β-D-glucopyranoside derivatives into polymers can impart unique properties such as biodegradability and biocompatibility. Thermal analysis techniques are crucial for characterizing these polymers and understanding their stability and performance under thermal stress. Differential Scanning Calorimetry (DSC) and Oxidation Induction Time (OIT) are two such methods used to evaluate the thermal properties of polymers containing allyl glucopyranoside units. researchgate.netuobaghdad.edu.iq

In a notable study, researchers synthesized a co-polymer of styrene and Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. researchgate.netuobaghdad.edu.iq The primary goal was to create a more environmentally friendly polymer by incorporating a carbohydrate-based monomer derived from glucose. researchgate.net The thermal properties of this resulting co-polymer were subsequently investigated using DSC and OIT to determine its stability and potential applications. researchgate.netuobaghdad.edu.iq

Oxidation Induction Time (OIT) is a standardized test performed using a DSC instrument that measures the resistance of a material to oxidative degradation. linseis.com The test determines the time until the onset of an exothermic oxidation reaction when the sample is held at a constant temperature in an oxygen-rich atmosphere. linseis.com A longer OIT indicates greater resistance to oxidation. linseis.com For the Styrene/Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside co-polymer, OIT measurements are essential for assessing its oxidative stability, which is a critical factor for its long-term use and storage. researchgate.netuobaghdad.edu.iq

| Analytical Method | Purpose in Polymer Characterization | Analyzed Material | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | To study the overall thermal properties and transitions of the polymer. | Co-polymer of Styrene and Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | researchgate.net, uobaghdad.edu.iq |

| Oxidation Induction Time (OIT) | To determine the oxidative stability of the polymer. |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural elucidation of glycosides, including allyl β-D-glucopyranoside. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and tandem MS (MSⁿ) techniques like HPLC-LTQ-Orbitrap, provides precise mass measurements and detailed fragmentation data. mdpi.comresearchgate.net

The identification process typically involves electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ or, more commonly for glycosides, sodium adducts [M+Na]⁺. mdpi.com The molecular formula of allyl β-D-glucopyranoside (C₉H₁₆O₆) gives it a molecular weight of 220.22 g/mol .

A key diagnostic feature in the mass spectra of glucopyranosides is the neutral loss of the sugar moiety. mdpi.com For allyl β-D-glucopyranoside, fragmentation in the mass spectrometer would lead to the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose unit (162 Da). This fragmentation pattern is a hallmark of glucopyranosides and allows for their confident identification in complex mixtures. mdpi.com The resulting fragment ion corresponds to the aglycone, which in this case would be the allyl portion.

Further fragmentation of the sugar unit itself can also provide structural information. The analysis of these fragmentation patterns, compared with literature data and reference standards, confirms the identity of the compound. mdpi.com

| Ion/Fragment | m/z (Expected) | Significance in Identification | Reference |

|---|---|---|---|

| [M+Na]⁺ | 243.08 | Sodium adduct of the intact molecule, confirming molecular weight. | mdpi.com |

| [M+Na - 162]⁺ | 81.07 | Represents the aglycone ion after the neutral loss of the glucose moiety; a key diagnostic fragment for glucopyranosides. |

Optical Rotation Measurements

Optical rotation is a fundamental property used to characterize chiral molecules like allyl β-D-glucopyranoside. It measures the angle to which a compound rotates the plane of polarized light. This measurement is crucial for confirming the stereochemistry of the molecule, particularly the configuration at the anomeric carbon (C-1).

The β-anomer of a glucopyranoside will have a specific optical rotation value that is distinctly different from its corresponding α-anomer. Therefore, measuring the specific rotation, [α], and comparing it to established literature values is a standard method for verifying the anomeric configuration of the synthesized or isolated product.

The specific rotation is dependent on the compound, solvent, concentration, and the wavelength of light used (typically the sodium D-line, 589 nm). For derivatives of allyl β-D-glucopyranoside, these values have been reported in various studies. For instance, the fully acetylated derivative, Allyl-tetra-O-acetyl-β-D-glucopyranoside, exhibits a specific rotation of approximately -23°.

| Compound | Specific Rotation [α]D | Conditions | Reference |

|---|---|---|---|

| Allyl-tetra-O-acetyl-β-D-glucopyranoside | -23° | c = 1 in chloroform, 20°C | |

| 4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside | -21° to -25° | c = 1 in chloroform, 20°C | chemimpex.com |

| 1,2,4,6-tetra-O-acetyl-3-O-allyl-β-D-glucopyranose | -1° to +1° | c = 1 in chloroform, 20°C | chemimpex.com |

Future Research Directions and Translational Perspectives

Advancements in Stereoselective and Regioselective Synthesis

The synthesis of O-glycosides, such as Allyl β-D-glucopyranoside, presents persistent challenges in controlling stereoselectivity at the anomeric carbon. The formation of the desired β-linkage (a 1,2-trans-glycoside) is often achieved through neighboring group participation from a C-2 acyl protecting group. However, the synthesis of 1,2-cis glycosides remains a significant hurdle. acs.org Future advancements will likely focus on developing novel catalytic systems that offer precise control over stereochemical outcomes without relying on traditional protecting group strategies.

Recent progress has seen the emergence of new catalysts and methods to achieve high stereoselectivity. acs.org For instance, zinc tetrafluoroborate (B81430) has been demonstrated as a cost-effective and mild catalyst for the stereoselective and regioselective synthesis of β-glycosides from armed O-glycosyl trichloroacetimidates. lookchem.com Similarly, nickel-catalyzed ortho-C–H glycosylation reactions have shown high regioselectivity and excellent α-selectivity for C-Aryl glycosides. mdpi.com Organocatalysis, using systems like cinchona alkaloid-based thiourea (B124793) catalysts, has also proven effective for the stereoselective synthesis of α-anomeric O-glycosides from 2-nitroglycals.

The regioselective functionalization of the glucose unit is another critical area. Chemical synthesis of specific glycosides often requires a series of protection and deprotection steps to modify a single hydroxyl group. ethz.ch Future research will aim to develop more efficient regioselective glycosylation methods, potentially using disposable tethers or advanced catalytic systems to direct reactions to a specific position on the sugar ring.

Table 1: Emerging Catalytic Systems for Stereoselective and Regioselective Glycosylation

| Catalyst System | Glycosyl Donor Type | Key Outcome | Reference |

|---|---|---|---|

| Zinc Tetrafluoroborate | O-Glycosyl Trichloroacetimidates | Stereo- and regioselective synthesis of 1,2-trans β-glycosides. | lookchem.com |

| Nickel Complex | Glycosyl Bromides/Chlorides | Highly regioselective and α-selective ortho-C–H glycosylation. | mdpi.com |

| Iridium Complex | Glycals | Stereoselective synthesis of 2-deoxy O-glycosides. | nih.gov |

| Copper Triflate | Glycals (armed and disarmed) | High α-anomeric selectivity in O-glycoside formation. | nih.gov |

| Thiourea-based Organocatalysts | 2-Nitroglycals | Excellent α-anomeric selectivity for Mucin core structures. | |

| P4-t-Bu Superbase | 2-Nitroglycals | Stereo- and regioselective synthesis of 2-amino-2-deoxy-O-glycosides. | tandfonline.com |

Exploration of Novel Enzymatic Biocatalysts and Reaction Conditions

Enzymatic glycosylation offers a powerful alternative to chemical synthesis, characterized by high regioselectivity and stereoselectivity under mild, environmentally friendly conditions. The use of enzymes like glycoside hydrolases (GHs) and glycosyltransferases (GTs) is a cornerstone of this approach. Future research will focus on discovering and engineering novel biocatalysts with tailored specificities and enhanced stability.

Glycoside hydrolases can be used in reverse hydrolysis or transglycosylation modes to form glycosidic bonds. A more advanced approach involves engineering these enzymes into "glycosynthases," which are catalytically incompetent for hydrolysis but can synthesize glycosides from activated glycosyl donors (e.g., glycosyl fluorides) with high efficiency. The development of these biocatalysts has a significant impact on the production of therapeutic glycoproteins and carbohydrate-based drugs.

Another promising avenue is the use of whole-cell biocatalysis. For example, engineered Escherichia coli strains expressing specific glycosyltransferases have been used for the regioselective synthesis of flavonoid glycosides. ethz.ch This method can overcome issues associated with chemical synthesis, and the products are often released into the medium, simplifying purification. ethz.ch Future work will likely expand the repertoire of engineered microorganisms and explore novel reaction conditions, such as the use of ionic liquids, to improve yields and catalyst stability. mdpi.com

Table 2: Comparison of Enzymatic Glycosylation Strategies

| Strategy | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Glycoside Hydrolases (Transglycosylation) | Uses wild-type enzymes to transfer a sugar from a donor to an acceptor. | Uses readily available enzymes. | Optimizing reaction conditions to favor synthesis over hydrolysis. |

| Glycosynthases | Engineered glycosidases that catalyze bond formation but not cleavage. | High yields, no product hydrolysis. | Expanding the range of available glycosynthases for different linkages. |

| Whole-Cell Biocatalysis | Uses engineered microorganisms (e.g., E. coli) expressing glycosyltransferases. | No need for enzyme purification; potential for in vivo production. ethz.ch | Engineering metabolic pathways to provide sugar donors; improving product export. |

Design and Synthesis of Functionally Tailored Glycoconjugates

The allyl group of Allyl β-D-glucopyranoside is not merely a protecting group but a functional handle for a wide array of chemical modifications. This versatility is central to its role in the future design of complex, functionally tailored glycoconjugates. The double bond of the allyl group is amenable to various transformations, most notably thiol-ene "click" chemistry, which allows for the efficient and specific attachment of molecules containing a thiol group. tandfonline.comrsc.org